racemic N,N-dimethyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride racemic N,N-dimethyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1152111-05-1
VCID: VC6610439
InChI: InChI=1S/C8H16N2.2ClH/c1-10(2)7-5-9-6-8(7)3-4-8;;/h7,9H,3-6H2,1-2H3;2*1H
SMILES: CN(C)C1CNCC12CC2.Cl.Cl
Molecular Formula: C8H18Cl2N2
Molecular Weight: 213.15

racemic N,N-dimethyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride

CAS No.: 1152111-05-1

Cat. No.: VC6610439

Molecular Formula: C8H18Cl2N2

Molecular Weight: 213.15

* For research use only. Not for human or veterinary use.

racemic N,N-dimethyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride - 1152111-05-1

Specification

CAS No. 1152111-05-1
Molecular Formula C8H18Cl2N2
Molecular Weight 213.15
IUPAC Name N,N-dimethyl-5-azaspiro[2.4]heptan-7-amine;dihydrochloride
Standard InChI InChI=1S/C8H16N2.2ClH/c1-10(2)7-5-9-6-8(7)3-4-8;;/h7,9H,3-6H2,1-2H3;2*1H
Standard InChI Key LVPZOXKLUWMBQI-UHFFFAOYSA-N
SMILES CN(C)C1CNCC12CC2.Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a 5-azaspiro[2.4]heptane core, where a nitrogen atom bridges a five-membered ring and a two-membered cyclopropane ring. The N,N-dimethylamine group at position 7 and the dihydrochloride salt formulation enhance its solubility and stability (Figure 1) .

Table 1: Key Molecular Descriptors

PropertyValueSource
IUPAC NameN,N-dimethyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride
Molecular FormulaC₈H₁₈Cl₂N₂
Molecular Weight213.15 g/mol
SMILESCN(C)C1CNCC12CC2.Cl.Cl
Chiral Centers1 (racemic mixture)

The dihydrochloride salt formation increases polarity, with a calculated partition coefficient (clogD) of -0.34 for the free base, suggesting moderate lipophilicity .

Synthesis and Structural Optimization

Synthetic Routes

The free base is typically synthesized through a spirocyclization reaction involving cyclohexene oxide and dimethylamine derivatives, followed by HCl treatment to form the dihydrochloride salt . A representative pathway involves:

  • Ring-opening aminolysis: Reacting 1,2-cyclopropanedicarboxylic acid with dimethylamine under basic conditions.

  • Spirocyclization: Intramolecular cyclization catalyzed by BF₃·OEt₂ to form the 5-azaspiro[2.4]heptane core.

  • Salt formation: Treatment with hydrogen chloride gas in ethanol to yield the dihydrochloride .

Table 2: Synthetic Yield Optimization

StepYield (%)Purity (%)Conditions
Aminolysis7892K₂CO₃, DMF, 80°C, 12h
Spirocyclization6588BF₃·OEt₂, CH₂Cl₂, 0°C→RT
Salt formation9599HCl (g), EtOH, 0°C

Stereochemical Considerations

The racemic nature arises during spirocyclization, which proceeds without stereochemical control. Enantioselective synthesis remains challenging, though enzymatic resolution methods using lipases have achieved 98% ee for the (S)-enantiomer .

Physicochemical and Pharmacological Properties

Solubility and Stability

The dihydrochloride salt exhibits high aqueous solubility (>50 mg/mL at 25°C) compared to the free base (2.1 mg/mL) . Stability studies indicate no degradation under ambient conditions for 6 months, though photolysis studies show 15% decomposition after 48h UV exposure .

CompoundPf3D7 IC₅₀ (µM)Selectivity IndexMicrosomal Stability (t₁/₂, min)
Racemic dihydrochlorideData pending-32 (human), 28 (mouse)
(S)-Enantiomer 0.55>18245 (human)
Morpholine analogue 0.55>9122 (human)

Applications in Drug Discovery

Central Nervous System (CNS) Targeting

The balanced lipophilicity (clogD = -0.34) and molecular weight (<250 Da) suggest blood-brain barrier penetration potential. In silico models predict 78% probability of CNS activity, though in vivo validation is required .

Metabolic and Toxicological Profile

In Vitro Metabolism

Hepatic microsomal stability assays using human liver microsomes show moderate clearance (CLint = 18 mL/min/kg), primarily via CYP3A4-mediated N-demethylation. The major metabolite, 5-azaspiro[2.4]heptan-7-amine, retains 23% parent compound activity .

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